REACTION_CXSMILES
|
C([O:4][C:5]1[C:14]2[C:9](=[C:10]([Br:20])[CH:11]=[C:12]([O:16][CH:17]([CH3:19])[CH3:18])[C:13]=2[CH3:15])[CH:8]=[CH:7][N:6]=1)(=O)C.[OH-].[Na+]>CO>[Br:20][C:10]1[CH:11]=[C:12]([O:16][CH:17]([CH3:18])[CH3:19])[C:13]([CH3:15])=[C:14]2[C:9]=1[CH:8]=[CH:7][NH:6][C:5]2=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=NC=CC2=C(C=C(C(=C12)C)OC(C)C)Br
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 1 hour
|
Duration
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1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
ADDITION
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Details
|
The residue was diluted in water
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with EtOAc (3×10 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (2×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=CNC(C2=C(C(=C1)OC(C)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.21 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |